molecular formula C14H14O4S2 B1202566 1,2-Bis(phenylsulfonyl)ethane CAS No. 599-94-0

1,2-Bis(phenylsulfonyl)ethane

Cat. No.: B1202566
CAS No.: 599-94-0
M. Wt: 310.4 g/mol
InChI Key: ULELOBVZIKJPAC-UHFFFAOYSA-N
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Description

1,2-Bis(phenylsulfonyl)ethane, also known as this compound, is a useful research compound. Its molecular formula is C14H14O4S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2716. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of 1-Aryl-4-(phenylsulfonyl)butan-1-ones : A base-mediated addition reaction of 1,2-bis(phenylsulfonyl)ethane to ketones for synthesizing 1-aryl-4-(phenylsulfonyl)butan-1-ones, representing a novel method for preparing sulfones (Xie et al., 2013).

  • Transition Metal Complexes Synthesis : Synthesis and characterization of complexes with 1,2-bis(phenylsulfinyl) ethane and 1,2-bis(phenylsulfinyl) methane, analyzing bond types and ligand field parameters (Musgrave & Kent, 1972).

  • Catalytic Chemistry in Water-soluble Chelating Phosphine : The sulfonation of bis(diphenylpbospbino)ethane leading to 1,2-bis[bis(m-sodiosulfonatophenyl)phosphino]ethane (DPPETS) and its electron-accepting properties compared to DPPE (Bartik et al., 1994).

  • Photochromic Ruthenium Sulfoxide Complex : Investigation of isomerizations in a photochromic ruthenium sulfoxide complex containing 1,2-bis(phenylsulfinyl)ethane, using pump-repump-probe spectroscopy (King et al., 2013).

  • Synthesis of (E)-Vinyl Sulfones : A method for synthesizing (E)-vinyl sulfones by palladium-catalyzed C-S bond cleavage/conjugate addition using this compound (Song et al., 2011).

  • Uncatalyzed Reaction for Cyclobutenes Synthesis : The metal-free synthesis of cyclobutenes from 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides and alkynes, using this compound as a precursor (Alcaide et al., 2015).

Safety and Hazards

1,2-Bis(phenylsulfonyl)ethane should be handled with personal protective equipment/face protection. It should be kept in a well-ventilated area and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .

Biochemical Analysis

Biochemical Properties

1,2-Bis(phenylsulfonyl)ethane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidation-reduction reactions, acting as a substrate or inhibitor depending on the specific enzyme and reaction conditions . The compound’s sulfonyl groups are key to its reactivity, allowing it to form stable complexes with various biomolecules.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. Additionally, this compound can affect cellular proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . The compound’s ability to form covalent bonds with biomolecules is crucial for its function. For example, it can inhibit enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress within cells . Additionally, this compound can alter gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and increased oxidative stress . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism . The compound can interact with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to various substrates . These interactions can affect metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it can be directed to the mitochondria, where it influences mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and potential therapeutic applications .

Properties

IUPAC Name

2-(benzenesulfonyl)ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULELOBVZIKJPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208613
Record name 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-94-0
Record name 1,1′-[1,2-Ethanediylbis(sulfonyl)]bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 599-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2716
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Record name 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[ethane-1,2-diylbis(sulphonyl)]bisbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about using 1,2-bis(phenylsulfonyl)ethane as a source of sulfones?

A1: Traditionally, sulfones are synthesized using various methods, but this compound offers a novel approach. A study demonstrated its use in a base-mediated addition reaction with ketones, producing 1-aryl-4-(phenylsulfonyl)butan-1-ones. [] This marks the first instance where this compound acts as the primary sulfone source in synthesis. []

Q2: How does this compound contribute to the synthesis of (E)-vinyl sulfones?

A2: Research reveals that this compound can be utilized in a palladium-catalyzed process to create (E)-vinyl sulfones. [] In this reaction, palladium acetate [Pd(OAc)2] and N(1),N(2)-dimethylethane-1,2-diamine (DMEDA) facilitate a C-S bond cleavage within this compound. [] The subsequent conjugate addition to electron-deficient alkynes yields the desired (E)-vinyl sulfones. []

Q3: What are the different crystal structures observed for this compound and how do they differ?

A3: this compound exhibits polymorphism, meaning it can exist in multiple crystal forms. One study describes an orthorhombic form, crystallizing in the Pma21 space group with specific lattice parameters (a=24.249 Å, b=11.079 Å, c=5.257 Å). [] In this form, the C-C-S-C (phenyl) sequence adopts a trans orientation. [] Conversely, a previously reported monoclinic form displays a gauche orientation for the same sequence. [] These structural variations highlight the importance of understanding polymorphism in influencing the compound's properties and potential applications.

Q4: Can you elaborate on the arrangement of phenyl rings in the crystal structure of this compound?

A4: Analysis of the monoclinic form of this compound reveals a specific arrangement of its phenyl rings within the crystal lattice. [] These rings are stacked together, forming distinct double layers that extend along the crystallographic a-axis. [] This layered arrangement provides insights into the packing forces and potential intermolecular interactions within the crystal, which could influence its physical properties.

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